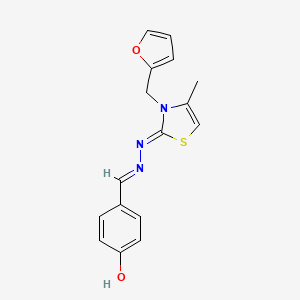
4-((E)-((Z)-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenols, such as 4-methylphenol , are organic compounds that have a hydroxyl group (-OH) attached to a carbon atom in a benzene ring . They are widely used in the production of other chemicals .
Synthesis Analysis
Phenols can be synthesized through various methods. One common method is the sulfonation of toluene, followed by basic hydrolysis of the sulfonate salt .Molecular Structure Analysis
The molecular structure of phenols involves a hydroxyl group (-OH) attached to a carbon atom in a benzene ring . The carbon atom in the ring is sp2 hybridized .Chemical Reactions Analysis
Phenols are highly reactive and can undergo various chemical reactions. They are reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical And Chemical Properties Analysis
Phenols are typically colorless liquids or solids. They have the ability to form hydrogen bonds, making them soluble in water . The physical and chemical properties of a specific phenol can vary depending on its exact structure.Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
- A study by Turan-Zitoun et al. (2018) found that compounds related to the specified chemical structure, particularly 2i and Schiff bases like 3o, showed significant antifungal activity. These compounds were as potent as the reference ketoconazole against certain Candida species and non-cytotoxic against NIH/3T3 cells (Turan-Zitoun et al., 2018).
Inhibitory Effects on Tyrosinase Activity
- Research by Yu et al. (2015) synthesized Schiff's base derivatives similar to the specified chemical and evaluated their inhibitory effects on tyrosinase activities. These compounds showed potent inhibitory effects with different IC50 values, indicating potential applications in antityrosinase agents (Yu et al., 2015).
Electrochemical Studies
- Naik et al. (2013) described the synthesis of novel Mannich bases bearing a moiety related to the specified chemical. These compounds were characterized and their electrochemical behavior was studied, suggesting potential applications in electrochemistry (Naik et al., 2013).
Synthesis and Characterization of Metal Complexes
- Sancak et al. (2007) discussed the synthesis and structural properties of compounds containing a similar structure. These compounds were used to prepare metal complexes and their properties were compared, indicating applications in the study of metal-ligand interactions (Sancak et al., 2007).
Fluorescent Chemo-sensing Applications
- Rahman et al. (2017) explored salicylaldehyde-based hydrazones, closely related to the specified chemical, for their potential in fluorescent "turn on" chemo-sensing of Al3+ ions. These compounds showed significant selectivity and potential for living cells imaging (Rahman et al., 2017).
Catalytic Applications in Organic Synthesis
- Research by Huguet et al. (2013) and Chen et al. (2010) indicated the potential of compounds structurally related to the specified chemical in catalyzing organic reactions, like the formation of phenols and indenes. These studies provide insights into their application in organic synthesis (Huguet et al., 2013), (Chen et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
4-[(E)-[(Z)-[3-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-ylidene]hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-12-11-22-16(19(12)10-15-3-2-8-21-15)18-17-9-13-4-6-14(20)7-5-13/h2-9,11,20H,10H2,1H3/b17-9+,18-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJXYOVVCJGXCS-RGJFUNKGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NN=CC2=CC=C(C=C2)O)N1CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS/C(=N\N=C\C2=CC=C(C=C2)O)/N1CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((E)-((Z)-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

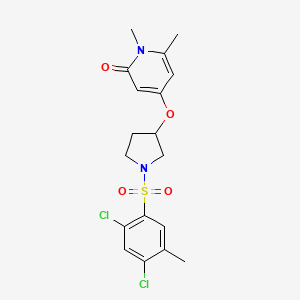
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2466428.png)
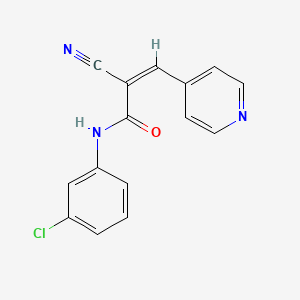
![4,7-Dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2466430.png)
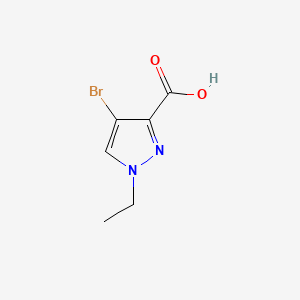
![(Z)-3-(((3-(ethoxycarbonyl)-2-methyl-5-oxonaphtho[1,2-b]furan-4(5H)-ylidene)methyl)amino)propanoic acid](/img/structure/B2466432.png)
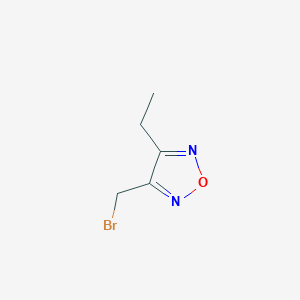
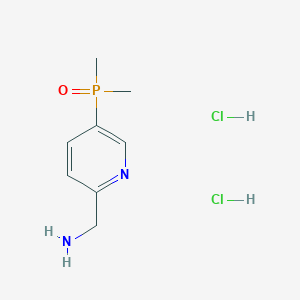
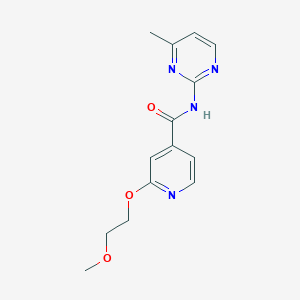
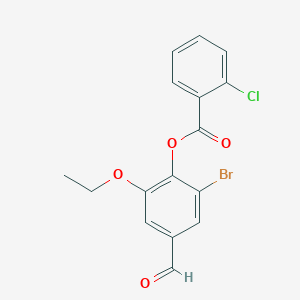
![6-methyl-2-[(2-methylphenyl)methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2466441.png)
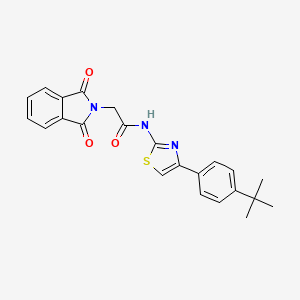
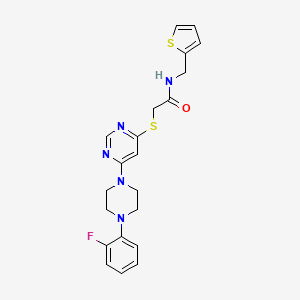
![(E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2466447.png)